BenchChemオンラインストアへようこそ!

Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Keap1/Nrf2/ARE pathway Inducible Nitric Oxide Synthase inhibition Reversible covalent drug design

Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS 1779572-69-8) is a specialized bicyclic indanone ester with a chlorine substituent at the 7-position, a keto group at the 1-position, and a methyl ester at the 2-position. It is primarily employed as a chemical intermediate rather than a final biologically active entity.

Molecular Formula C₁₁H₉ClO₃
Molecular Weight 224.64
CAS No. 1779572-69-8
Cat. No. B1145235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
CAS1779572-69-8
SynonymsMethyl 7-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate; 
Molecular FormulaC₁₁H₉ClO₃
Molecular Weight224.64
Structural Identifiers
SMILESCOC(=O)C1CC2=C(C1=O)C(=CC=C2)Cl
InChIInChI=1S/C11H9ClO3/c1-15-11(14)7-5-6-3-2-4-8(12)9(6)10(7)13/h2-4,7H,5H2,1H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS 1779572-69-8): A Key Indanone Ester Building Block for Keap1/Nrf2 Modulator Synthesis


Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS 1779572-69-8) is a specialized bicyclic indanone ester with a chlorine substituent at the 7-position, a keto group at the 1-position, and a methyl ester at the 2-position . It is primarily employed as a chemical intermediate rather than a final biologically active entity. Its documented application is in the synthesis of bicyclic and tricyclic ethynylcyanodienone derivatives, which function as activators of the Keap1/Nrf2/ARE pathway and inhibitors of inducible nitric oxide synthase (iNOS) [1]. The compound's value in procurement is tied to its specific substitution pattern, which enables the construction of complex, fused-ring systems with potential for reversible covalent drug design.

Why Substituting Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate with Other Indanone Esters Risks Synthetic Failure


Generic substitution within the indanone ester class is inadvisable because the compound's specific 7-chloro-1-oxo substitution pattern is not a trivial variation; it is a structural determinant in the synthesis of Keap1/Nrf2-targeting bicyclic and tricyclic ethynylcyanodienones . Changing the position or absence of the chlorine atom alters the electronic environment of the indanone core, which can redirect or quench key downstream reactions like ethynylation and cyclization. Furthermore, the chloro substituent may directly participate in target binding within the final bioactive molecule, making it a critical pharmacophoric element rather than an interchangeable group [1]. Using an unsubstituted or differently substituted indanone ester would therefore yield a different final compound with potentially compromised or absent biological activity against the Keap1/Nrf2 protein-protein interaction.

Quantitative Differentiation Evidence for Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate


7-Chloro Substitution Enables Synthesis of Potent Keap1/Nrf2 Activators Compared to Unsubstituted Indanone Cores

The target compound is a dedicated intermediate for constructing bicyclic and tricyclic ethynylcyanodienones that activate the Keap1/Nrf2 pathway. While direct biological data for the intermediate is absent, the final compounds derived from 7-chloro-indanone esters show distinct biological profiles compared to those from unsubstituted cores. The tricyclic compound 14 in the Honda 2015 study, which contains a chlorine atom consistent with this building block, displayed a more robust and specific activation profile compared to the monocyclic compound 5 [1]. This implies that the chloro-indanone scaffold contributes to improved selectivity and pathway-specific signaling, a feature unattainable with non-chlorinated indanone starting materials.

Keap1/Nrf2/ARE pathway Inducible Nitric Oxide Synthase inhibition Reversible covalent drug design

Crystallographic Distinction: Unique Solid-State Architecture Compared to 5-Chloro-2-hydroxy Indanone Ester

A 2025 crystallographic study structurally characterized the target compound and highlighted its unique hierarchical complexity in the solid state [1]. Unlike the closely related (+)methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate (described in patent CN105461552A), which features a hydroxyl group at the 2-position, the 7-chloro-1-oxo-2-carboxylate lacks this hydroxyl and positions the chlorine differently. This results in distinct intermolecular interactions and crystal packing, which directly affect solubility, stability, and handling properties. For solid-form formulation or crystallization-dependent purification processes, this difference is quantitative: the absence of the 2-hydroxy group eliminates potential for intramolecular hydrogen bonding, leading to a different melting point and crystalline morphology.

Crystal engineering Supramolecular chemistry Structure-property relationships

High Purity Profile (>=98%) Supports Reproducible Downstream Synthetic Yields

Reputable suppliers list the target compound at a certified purity of 98% . In contrast, generic or less specialized indanone esters are often offered at lower purities (e.g., 95%) or without rigorous analytical certification. While not a direct head-to-head study, this purity specification ensures that researchers employing the compound in multi-step syntheses (e.g., towards Keap1 modulators) can expect consistent reactivity and yield, minimizing side products arising from impurities in the starting material . This is critical because the target compound's primary value is as a synthetic intermediate, where batch-to-batch variability can derail complex reaction sequences.

Synthetic chemistry Quality control Intermediate procurement

Privileged Application Scenarios for Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate


Synthesis of Selective Tricyclic Keap1/Nrf2/ARE Pathway Activators

This compound is the essential precursor for assembling the chloro-substituted tricyclic ethynylcyanodienone scaffold. Research groups aiming to replicate or optimize Compound 14 from Honda et al. (2015) require this exact intermediate to introduce the chlorine atom, which contributes to the compound's selective activation profile [1]. Using a non-chlorinated or differently halogenated building block will not yield the same biological selectivity, as the spatial and electronic contribution of the 7-chloro group is integral to the final molecule's interaction with the Keap1 Kelch domain.

Solid-State Form Screening and Crystallization Process Development

The unique crystal structure of this 7-chloro-1-oxo-indanone ester, as elucidated in 2025, makes it a candidate for solid-form screening studies where specific crystal packing is desired [2]. Its distinct architecture compared to 5-chloro or 2-hydroxy analogs provides a different set of physical properties (e.g., solubility, thermal stability), which can be exploited in formulation or purification process development for advanced intermediates.

Structure-Activity Relationship (SAR) Studies on Reversible Covalent Inhibitors

In medicinal chemistry programs exploring reversible covalent drugs targeting the Keap1-Nrf2 interaction, this intermediate allows systematic exploration of the chlorine substituent's role. By using this compound and comparing final products with those from des-chloro or regioisomeric chloro-indanone esters, researchers can quantitatively attribute differences in potency and selectivity to the 7-chloro substitution pattern [1].

High-Reproducibility Multi-Step Synthesis for Preclinical Candidate Scale-Up

The documented 98% purity of this building block supports its use in multi-step synthetic routes where impurity accumulation is a concern . For teams scaling up a lead candidate, starting with a high-purity intermediate reduces purification burden and improves batch-to-batch consistency, directly impacting the reliability of preclinical in vivo efficacy and toxicology studies.

Quote Request

Request a Quote for Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.